molecular formula C11H11NO2 B13639430 3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one

3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No.: B13639430
M. Wt: 189.21 g/mol
InChI Key: CSAJXCYQNNYRAG-UHFFFAOYSA-N
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Description

3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one is a spirocyclic compound featuring a fused pyrano[2,3-b]pyridine core and a cyclobutane ring. Its unique spiro architecture confers conformational rigidity, making it a promising scaffold in medicinal chemistry, particularly as a β-secretase 1 (BACE-1) inhibitor for Alzheimer’s disease therapy . The compound’s structure includes a neopentyl (2,2-dimethylpropyl) substituent at the 6'-position, which enhances lipophilicity and binding affinity to the BACE-1 active site . X-ray crystallography studies (2 Å resolution) confirm its interaction with BACE-1 via hydrogen bonding and hydrophobic interactions, with a binding affinity of 86.48 in the 4dh6 crystal structure .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C11H11NO2/c13-9-7-11(4-2-5-11)14-10-8(9)3-1-6-12-10/h1,3,6H,2,4-5,7H2

InChI Key

CSAJXCYQNNYRAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multicomponent reactions. One common method includes the reaction of cyclobutanone with pyrano[2,3-b]pyridine derivatives under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Docking and Physicochemical Properties

Compound LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Docking Score (BACE-1) Reference
3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one 3.5 2 5 78.3 -9.2 kcal/mol
Spiro[piperidine-pyrano[2,3-b]pyridine] dihydrochloride 2.1 2 4 65.4 N/A
Chromenopyrano[2,3-b]pyridine 2.8 1 3 52.7 -6.5 kcal/mol

Key Observations:

  • Lipophilicity : The target compound’s higher LogP (3.5) facilitates blood-brain barrier penetration, critical for CNS-targeting BACE-1 inhibitors .
  • Docking Efficiency: Its spiro architecture achieves a superior docking score (-9.2 kcal/mol) compared to chromenopyrano derivatives (-6.5 kcal/mol), attributed to enhanced van der Waals interactions .

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